2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 951625-70-0
VCID: VC6418006
InChI: InChI=1S/C10H7N3S/c1-4-10-12-8(7-13(10)11-5-1)9-3-2-6-14-9/h1-7H
SMILES: C1=CC2=NC(=CN2N=C1)C3=CC=CS3
Molecular Formula: C10H7N3S
Molecular Weight: 201.25

2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine

CAS No.: 951625-70-0

Cat. No.: VC6418006

Molecular Formula: C10H7N3S

Molecular Weight: 201.25

* For research use only. Not for human or veterinary use.

2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine - 951625-70-0

Specification

CAS No. 951625-70-0
Molecular Formula C10H7N3S
Molecular Weight 201.25
IUPAC Name 2-thiophen-2-ylimidazo[1,2-b]pyridazine
Standard InChI InChI=1S/C10H7N3S/c1-4-10-12-8(7-13(10)11-5-1)9-3-2-6-14-9/h1-7H
Standard InChI Key PASMWSYQOXVOJL-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2N=C1)C3=CC=CS3

Introduction

Chemical Identity and Structural Characteristics

2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine features a planar imidazo[1,2-b]pyridazine core fused with a thiophen-2-yl group at the 2-position. Its molecular formula is C10H7N3S\text{C}_{10}\text{H}_{7}\text{N}_{3}\text{S}, corresponding to a molecular weight of 201.25 g/mol . The thiophene moiety introduces sulfur-based electronic effects, potentially enhancing intermolecular interactions in biological systems.

The compound’s synthesis typically follows established routes for imidazo[1,2-b]pyridazines, involving condensation reactions between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions . For this derivative, the α-bromoketone precursor likely incorporates the thiophene ring, enabling regioselective cyclization. Halogen substituents on the pyridazine ring (e.g., 6-chloro or 6-bromo) are critical for directing alkylation to the desired nitrogen, minimizing side reactions .

Synthesis and Optimization Strategies

The general synthetic pathway for imidazo[1,2-b]pyridazines involves two key steps (Scheme 1):

  • Preparation of 3-amino-6-halopyridazine: Halogenation at the 6-position deactivates competing nucleophilic sites, ensuring selective alkylation at the nitrogen adjacent to the amino group .

  • Condensation with α-bromoketones: Reaction with a thiophen-2-yl-substituted α-bromoketone in the presence of sodium bicarbonate yields the bicyclic product .

Physicochemical Properties and Computational Insights

While experimental data for 2-(thiophen-2-yl)imidazo[1,2-b]pyridazine are sparse, computational models predict key properties:

PropertyValue (Predicted)Method
LogP (Partition coefficient)2.93ChemDraw Ultra
Molecular Volume180 ųDFT Calculations
Polar Surface Area58 ŲADMETLab2.0

The moderate LogP suggests balanced lipophilicity, potentially favoring blood-brain barrier penetration for neurological targets . The polar surface area indicates suitability for oral bioavailability, aligning with trends observed in kinase inhibitors like ponatinib derivatives .

Challenges and Future Directions

Despite its promise, several gaps hinder the compound’s application:

  • Synthetic Scalability: Current routes require halogenated pyridazines, complicating large-scale production. Transition metal-catalyzed cross-coupling reactions could offer alternatives.

  • Biological Profiling: No in vitro or in vivo data exist for this derivative. Priority assays should include kinase inhibition panels, amyloid binding studies, and cytotoxicity screens.

  • ADMET Optimization: Predicted hepatotoxicity risks (e.g., CYP450 inhibition) necessitate experimental validation using microsomal assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator